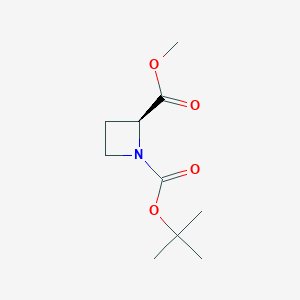
(2,4-Dibromophenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromophenoxy)acetyl chloride typically involves the reaction of 2,4-dibromophenol with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,4-Dibromophenol+Acetyl chloride→(2,4-Dibromophenoxy)acetyl chloride+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dibromophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form and hydrochloric acid.
Friedel-Crafts acylation: It can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a base like .
Hydrolysis: Water or aqueous solutions under mild conditions.
Friedel-Crafts acylation: Aromatic compounds in the presence of a Lewis acid catalyst such as aluminum chloride .
Major Products:
Nucleophilic substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2,4-dibromophenoxyacetic acid.
Friedel-Crafts acylation: Acylated aromatic compounds.
Scientific Research Applications
(2,4-Dibromophenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the modification of biomolecules for proteomics research.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,4-Dibromophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved typically include nucleophilic attack on the carbonyl carbon of the acetyl chloride group, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
- (2,4-Dichlorophenoxy)acetyl chloride
- (2,4-Difluorophenoxy)acetyl chloride
- (2,4-Dimethylphenoxy)acetyl chloride
Comparison:
- Reactivity: (2,4-Dibromophenoxy)acetyl chloride is more reactive than its chloro and fluoro counterparts due to the electron-withdrawing effect of bromine atoms.
- Applications: While all these compounds can be used as acylating agents, this compound is preferred in certain applications due to its higher reactivity and the specific properties imparted by the bromine atoms .
Properties
IUPAC Name |
2-(2,4-dibromophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOJUXBOIRTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566867 |
Source


|
| Record name | (2,4-Dibromophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-07-1 |
Source


|
| Record name | 2-(2,4-Dibromophenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dibromophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)




![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)


![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)


